BI 811283 was developed by Boehringer Ingelheim and has been primarily studied for its potential in treating various advanced solid tumors. As an Aurora B kinase inhibitor, it is classified under targeted cancer therapies, which aim to selectively inhibit specific pathways involved in tumorigenesis .
The molecular structure of BI 811283 can be described as follows:
The compound features a diaminopyrimidine scaffold, which is critical for its binding affinity to the ATP-binding site of Aurora B kinase. The structural conformation allows for effective interaction with key amino acid residues within the binding pocket, facilitating its inhibitory action .
BI 811283 primarily undergoes interactions that are characteristic of competitive inhibitors. Upon binding to Aurora B kinase, it prevents ATP from accessing the active site, thus inhibiting the phosphorylation of target substrates involved in mitotic progression. This mechanism leads to cell cycle arrest and apoptosis in cancer cells. The compound's effectiveness has been evaluated through various biochemical assays that measure its impact on histone H3 phosphorylation levels, which serve as a biomarker for Aurora B activity .
The mechanism of action of BI 811283 involves the following steps:
Pharmacodynamic studies have shown that increased doses of BI 811283 correlate with decreased levels of phosphorylated histone H3, indicating effective target engagement .
These properties are crucial for formulating BI 811283 into suitable drug delivery systems for clinical applications .
BI 811283 has shown promise in preclinical and clinical settings as a potential treatment for various cancers, including:
The ongoing research continues to explore its applications in different cancer types and treatment regimens, focusing on optimizing dosing strategies and minimizing side effects associated with traditional chemotherapy .
Chemical Identity: BI 811283 (IUPAC name: 4-((4-(((1R,3S)-3-(isopropylcarbamoyl)cyclopentyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide) is a diaminopyrimidine-derived small molecule inhibitor with the empirical formula C₂₈H₃₈F₃N₇O₂ and a molecular weight of 561.65 g/mol [7]. Its structure features:
Synthesis Strategy: While proprietary details remain undisclosed, general routes involve:
Table 1: Key Structural Features of BI 811283
Region | Chemical Moieties | Role in Bioactivity |
---|---|---|
Pyrimidine Core | 5-Trifluoromethyl, 2,4-diamino | ATP-competitive binding, hinge interaction |
Central Linker | (1R,3S)-cyclopentyl, isopropylcarbamoyl | Conformational stability, hydrophobic packing |
Benzamide Arm | N-methyl-N-(1-methylpiperidin-4-yl)benzamide | Solubility enhancement, kinase selectivity |
Critical Substituents and Modifications:
Impact of Modifications on Selectivity:
Table 2: SAR Analysis of BI 811283 Analogues
Modification Site | Structural Change | Aurora B IC₅₀ Shift | Selectivity Impact |
---|---|---|---|
Pyrimidine C5 | CF₃ → H | 9 nM → 110 nM | 2-fold loss over Aurora A |
Cyclopentyl | (1R,3S) → (1S,3R) | 9 nM → 450 nM | 8-fold loss over Aurora A |
Benzamide position | Meta → Para | 9 nM → 35 nM | Minimal change |
Piperidine N | Methyl → H | 9 nM → 22 nM | Increased FLT3 inhibition (IC₅₀: 80 nM) |
Inhibition Profile:BI 811283 exhibits >100-fold selectivity for Aurora B (IC₅₀ = 9 nM) over Aurora A (IC₅₀ >1,000 nM) and Aurora C (IC₅₀ = 85 nM) [3] [5]. This arises from:
Kinome-Wide Specificity:In kinase panel assays (>200 kinases), BI 811283 inhibits only Aurora B, Aurora C, and LOK (STE20-like kinase) at <100 nM, demonstrating exceptional specificity [5]. Off-target effects against ABL or FLT3 are negligible (IC₅₀ >1 µM), reducing risks of non-mitotic toxicities [5].
Pharmacodynamic Validation:
Table 3: Selectivity Profile Across Aurora Kinases and Clinical Candidates
Compound | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Aurora C IC₅₀ (nM) | Key Off-Targets |
---|---|---|---|---|
BI 811283 | >1,000 | 9 | 85 | LOK (IC₅₀: 40 nM) |
AT-9283 | 25 | 30 | 15 | JAK2, ABL (IC₅₀: <30 nM) |
PHA-739358 | 13 | 79 | 61 | ABL, TRKA (IC₅₀: 30 nM) |
AZD1152 (Baras.) | 1,369 | 0.37 | 18 | FLT3 (IC₅₀: 84 nM) |
Mechanistic Differentiation from Pan-Inhibitors:Unlike pan-Aurora inhibitors (e.g., PHA-739358), BI 811283’s selective Aurora B blockade causes:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9